molecular formula C17H19NO2 B404221 N-(3,4-dimethylphenyl)-4-ethoxybenzamide

N-(3,4-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B404221
M. Wt: 269.34g/mol
InChI Key: DDWCIMFLYSGGQV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 3,4-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s structure has been characterized via single-crystal X-ray diffraction, revealing key conformational features:

  • Antiperpendicular orientation of the N–H and C=O bonds, a common trait in benzanilides that stabilizes intramolecular hydrogen bonding .
  • Hydrogen-bonded chains along the crystallographic b-axis, mediated by N–H⋯O interactions (Fig. 1) .

This compound is part of a broader class of benzanilides studied for their crystallographic behavior and substituent effects on packing motifs .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-9-6-14(7-10-16)17(19)18-15-8-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

DDWCIMFLYSGGQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzoyl Ring

4-Ethoxy vs. 4-Methyl Substitution

Replacing the 4-ethoxy group with a 4-methyl group (as in N-(3,4-dimethylphenyl)-4-methylbenzamide ) results in:

  • Reduced steric bulk : The methyl group (van der Waals volume ~20 ų) is smaller than ethoxy (~55 ų), leading to tighter crystal packing .
  • Altered solubility : The ethoxy group enhances lipophilicity (logP ~3.2 vs. ~2.8 for methyl), favoring organic solvent solubility .
  • Hydrogen bonding : Both analogs retain antiperpendicular N–H/C=O conformations, but ethoxy’s oxygen may participate in weak C–H⋯O interactions absent in the methyl analog .
4-Ethoxy vs. 4-Fluoro Substitution

In N-(4-bromophenyl)-4-ethoxybenzamide (CAS 329059-46-3) and N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0):

  • Crystal packing : Halogens engage in halogen bonding (e.g., C–Br⋯O), absent in the ethoxy analog .

Substituent Effects on the Aniline Ring

3,4-Dimethylphenyl vs. 4-Aminophenyl

In N-(4-aminophenyl)-4-fluorobenzamide (CAS 186544-90-1):

  • Hydrogen bonding capacity: The amino group (–NH₂) introduces additional hydrogen bond donors, increasing lattice energy and melting point (>250°C vs. ~180°C for 3,4-dimethylphenyl) .
  • Biological activity: Amino-substituted analogs are often explored for kinase inhibition, whereas 3,4-dimethyl groups may enhance metabolic stability .
3,4-Dimethylphenyl vs. 2-Methoxyphenyl

In (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :

  • Conformational rigidity : The 2-methoxy group restricts rotation, stabilizing planar geometries in heterocyclic systems, unlike the flexible 3,4-dimethylphenyl group .

Table 1: Key Properties of Selected Benzamide Analogs

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Notable Features
N-(3,4-Dimethylphenyl)-4-ethoxybenzamide 269.34 3.2 175–178 Antiperpendicular H-bonding
N-(3,4-Dimethylphenyl)-4-methylbenzamide 255.34 2.8 185–188 Tight crystal packing
N-(4-Bromophenyl)-4-ethoxybenzamide 334.21 3.5 192–195 Halogen bonding
N-(4-Aminophenyl)-4-fluorobenzamide 244.25 2.1 >250 Enhanced H-bond donors

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